molecular formula C24H22N4O3 B2799113 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1903717-79-2

3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2799113
CAS No.: 1903717-79-2
M. Wt: 414.465
InChI Key: PMONEZGROVISIQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a benzoyl group, a piperidine ring, and a tetrahydroquinazoline dione group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrrole and piperidine rings, for example, are five and six-membered rings, respectively, that contain nitrogen . The tetrahydroquinazoline dione group is a bicyclic structure that contains two carbonyl groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the carbonyl groups in the tetrahydroquinazoline dione group could potentially undergo reactions with nucleophiles . The pyrrole ring, being an aromatic system, might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like the carbonyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, which share structural similarities with the compound through their nitrogen-containing heterocycles, have been identified for their significant biological activities. These include anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, etc. These compounds serve as a basis for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications, highlighting the potential for the compound of interest in drug development (Danao et al., 2021).

Role in Central Nervous System (CNS) Drug Synthesis

Functional chemical groups within compounds like the one described play a crucial role in synthesizing drugs that act on the CNS. The search for such functional groups aims at identifying lead molecules for compounds with potential CNS activity. These activities span a wide range, including effects on depression, euphoria, and convulsion, suggesting the compound's framework could be instrumental in developing novel CNS drugs (Saganuwan, 2017).

Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a core structural element in the compound of interest, is highlighted for its widespread use in medicinal chemistry to derive compounds for treating human diseases. The non-planarity of the pyrrolidine ring due to its sp3-hybridization and its contribution to stereochemistry make it a valuable component for exploring pharmacophore space. The review of bioactive molecules characterized by the pyrrolidine ring emphasizes the scaffold's importance in designing new compounds with varied biological profiles (Li Petri et al., 2021).

Small Molecule Antagonists and Their Applications

Research on small molecule antagonists, particularly those involving piperidine and related scaffolds, provides insights into treating allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis. The structural motifs within the compound of interest are relevant to developing antagonists targeting the chemokine receptor CCR3, which plays a role in allergic inflammation. Such studies demonstrate the compound's potential applicability in discovering treatments for allergic conditions (Willems & IJzerman, 2009).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the target it interacts with . Many drugs work by interacting with specific proteins or enzymes in the body, and the functional groups present in this compound could potentially allow it to bind to such targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

3-[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]-4aH-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c29-22(17-7-9-18(10-8-17)26-13-3-4-14-26)27-15-11-19(12-16-27)28-23(30)20-5-1-2-6-21(20)25-24(28)31/h1-10,13-14,19-20H,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQFXAHKKIZNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3C=CC=CC3=NC2=O)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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